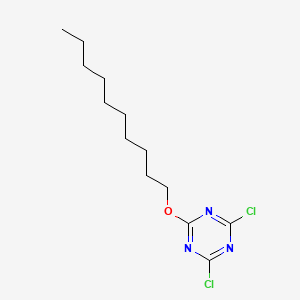
2,4-Dichloro-6-(decyloxy)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(decyloxy)-1,3,5-triazine: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a decyloxy group attached to the triazine ring. Triazines are widely used in various industrial applications, including herbicides, resins, and dyes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine typically involves the nucleophilic substitution reaction of cyanuric chloride with decanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the decyloxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding triazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution Reactions: The major products are substituted triazines, depending on the nucleophile used.
Hydrolysis: The major products are hydrolyzed triazine derivatives.
科学研究应用
Chemistry: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of triazine derivatives with biological molecules. It is also investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of resins, dyes, and herbicides. Its stability and reactivity make it a valuable component in various formulations.
作用机制
The mechanism of action of 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine involves its interaction with nucleophilic sites on target molecules. The chlorine atoms and the decyloxy group facilitate these interactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the synthesis of bioactive compounds and industrial products.
相似化合物的比较
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-phenylphenoxyethylamine
- 2,4-Dichloro-6-methylquinoline
Comparison: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine is unique due to the presence of the decyloxy group, which imparts specific reactivity and properties. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its applications in various fields, including chemistry, biology, and industry, highlight its uniqueness and importance.
属性
CAS 编号 |
85665-56-1 |
|---|---|
分子式 |
C13H21Cl2N3O |
分子量 |
306.23 g/mol |
IUPAC 名称 |
2,4-dichloro-6-decoxy-1,3,5-triazine |
InChI |
InChI=1S/C13H21Cl2N3O/c1-2-3-4-5-6-7-8-9-10-19-13-17-11(14)16-12(15)18-13/h2-10H2,1H3 |
InChI 键 |
VBONADQAUSIQTL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
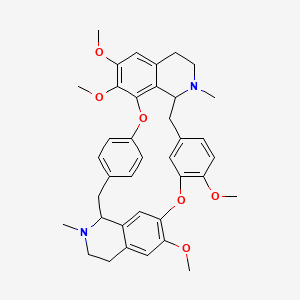
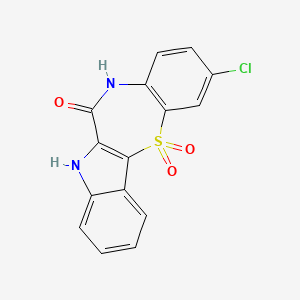
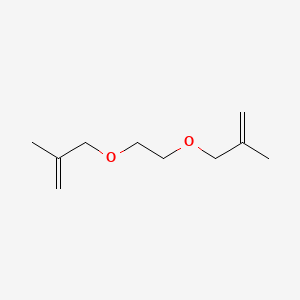

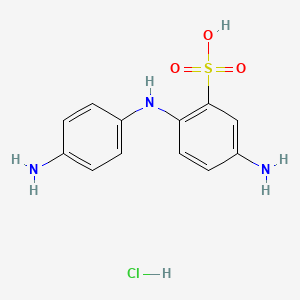
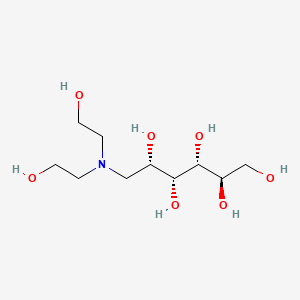
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
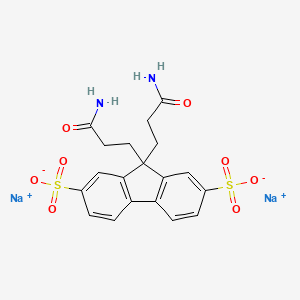
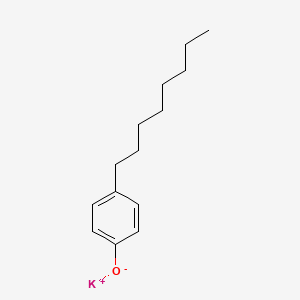

![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
